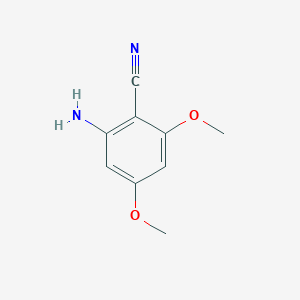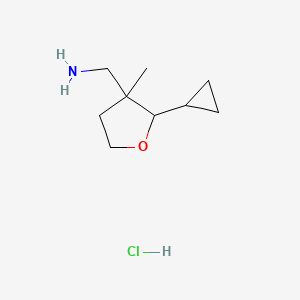
5-Bromo-2-methylpyridin-4-ol
Übersicht
Beschreibung
5-Bromo-2-methylpyridin-4-ol: is a chemical compound with the molecular formula C6H6BrNO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position of the pyridine ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylpyridin-4-ol typically involves the bromination of 2-methylpyridin-4-ol. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-methylpyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate or sodium hydroxide in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Products: Various aryl-substituted pyridines.
Oxidation Products: Pyridine ketones or aldehydes.
Reduction Products: Dehalogenated pyridines or reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-methylpyridin-4-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound is investigated for its potential biological activities. Derivatives of this compound have shown promise in medicinal chemistry as potential inhibitors of enzymes or receptors involved in diseases like cancer and inflammation .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-methylpyridin-4-ol and its derivatives depends on their specific targets. For example, in medicinal chemistry, these compounds may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The molecular targets and pathways involved vary based on the specific application and derivative structure.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-methylpyridine: Similar structure but with bromine at the 2-position.
4-Bromo-2-methylpyridine: Similar structure but with bromine at the 4-position.
5-Chloro-2-methylpyridin-4-ol: Similar structure but with chlorine instead of bromine.
Uniqueness: 5-Bromo-2-methylpyridin-4-ol is unique due to the specific positioning of its substituents, which imparts distinct reactivity and properties. The presence of both a bromine atom and a hydroxyl group on the pyridine ring allows for diverse chemical modifications and applications .
Eigenschaften
IUPAC Name |
5-bromo-2-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-6(9)5(7)3-8-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQXWJDCQRQDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)


![2-Bromobenzo[d]thiazol-4-ol](/img/structure/B1379309.png)


![(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide](/img/structure/B1379319.png)




![[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate](/img/structure/B1379327.png)

